4-Nitrobenzaldehyde oxime
Overview
Description
4-Nitrobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
4-Nitrobenzaldehyde oxime has been used as a starting compound for synthesizing various novel compounds. For example, it was instrumental in synthesizing novel diaryl- and arylnitrofuroxans, which are significant in the field of organic chemistry (Epishina, Ovchinnikov, & Makhova, 1997).
Quantum Chemical Calculations
This compound has also been a subject of quantum chemical calculations. Studies involving molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analyses, and molecular electrostatic potentials have been conducted to understand its properties better (Gökce & Bahçelī, 2011).
Antibacterial Activity
There is research indicating the potential antibacterial activity of metal complexes derived from this compound. These complexes have shown significant antibacterial results against E. coli, highlighting their potential use in medical and pharmaceutical applications (Hania, 2009).
Crystallography and Molecular Structure
The compound has been analyzed in crystallography to understand its molecular structure better. Studies have examined its crystal structure, molecular interactions, and physical properties (Brito-Arias, García-Báez, Toro, & Höpfl, 2004).
Chromogenic/Fluorogenic Detection
This compound has been utilized in the development of methods for aldehyde detection through chromogenic/fluorogenic oxime bond fragmentation. This application is significant in analytical chemistry for detecting and measuring various aldehydes (Salahuddin, Renaudet, & Reymond, 2004).
Environmental and Pharmaceutical Analysis
In environmental and pharmaceutical analysis, this compound has been used to develop analytical methods. For instance, its use in determining residual amounts in pharmaceutical formulations illustrates its importance in ensuring drug safety and quality (Luo, Gu, Li, Zheng, & Zheng, 2018).
Biodegradation Studies
Research on the biodegradation of related compounds like 4-nitrotoluene by specific bacterial strains has involved the study of intermediates like 4-nitrobenzaldehyde and its oxime derivatives. This research is critical for understanding and managing environmental pollution (Haigler & Spain, 1993).
Safety and Hazards
While specific safety and hazards information for 4-Nitrobenzaldehyde oxime is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Relevant Papers The relevant papers for this compound include a study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde and a paper titled “(E)-4-Nitrobenzaldehyde oxime” on ResearchGate .
Mechanism of Action
Mode of Action
The exact mode of action of 4-Nitrobenzaldoxime is currently not well-documented. Oximes are known to act as nucleophilic compounds, reacting with electrophilic carbonyl groups. This property is often utilized in the formation and cleavage of bonds in biochemical reactions .
Biochemical Pathways
It’s known that oximes can participate in various biochemical reactions due to their ability to form and break bonds with carbonyl groups .
Result of Action
Given its chemical structure, it may participate in various biochemical reactions, influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 4-Nitrobenzaldoxime . .
Properties
IUPAC Name |
(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPAVBACRIHHC-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-37-9 | |
Record name | Benzaldehyde, p-nitro-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-nitrobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitrobenzaldoxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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